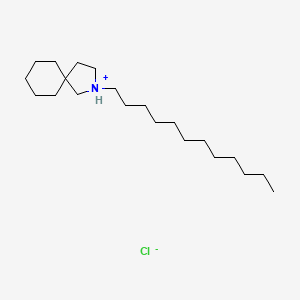

2-Dodecyl-2-azaspiro(4.5)decane hydrochloride

Description

2-Dodecyl-2-azaspiro[4.5]decane hydrochloride is a spirocyclic amine derivative featuring a 12-carbon alkyl chain (dodecyl group) attached to the nitrogen atom of a bicyclic framework. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets .

Properties

CAS No. |

795-65-3 |

|---|---|

Molecular Formula |

C21H42ClN |

Molecular Weight |

344.0 g/mol |

IUPAC Name |

2-dodecyl-2-azoniaspiro[4.5]decane;chloride |

InChI |

InChI=1S/C21H41N.ClH/c1-2-3-4-5-6-7-8-9-10-14-18-22-19-17-21(20-22)15-12-11-13-16-21;/h2-20H2,1H3;1H |

InChI Key |

BEPCLDBBWBAQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[NH+]1CCC2(C1)CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Dodecyl-2-azaspiro(4.5)decane Hydrochloride

General Synthetic Strategy

The synthesis of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride typically involves multi-step reactions that construct the spirocyclic framework and introduce the dodecyl substituent at the nitrogen atom, followed by conversion to the hydrochloride salt. The key synthetic approaches reported include:

- One-pot three-component reactions involving amines, cyclohexanone, and mercapto acids using dehydrating agents.

- Cyclization and functional group transformations to achieve the spirocyclic structure.

- Deprotection and salt formation steps to yield the hydrochloride salt form.

Detailed Preparation Procedure from Literature

A representative method is described in the synthesis of related spirocyclic compounds and their hydrochloride salts, which can be adapted for 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride:

Step 1: Formation of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

- React laurylamine (dodecylamine) with cyclohexanone and mercaptoacetic acid in dry tetrahydrofuran (THF) using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

- Reaction conditions: Stirring at 0 °C for 5 minutes followed by room temperature for 50 minutes.

- Workup includes filtration of dicyclohexylurea, extraction with ethyl acetate, washing with citric acid, sodium bicarbonate, and brine, drying over sodium sulfate, and purification by silica gel chromatography.

- Yield: Approximately 79% for the corresponding spirocyclic ketone derivative.

Step 2: Conversion to Hydrochloride Salt

- The N-Boc-protected spiro compound is treated with 20% hydrogen chloride in dioxane for 1 hour at room temperature.

- The solvent is removed under reduced pressure, and the crude product is crystallized from dry diethyl ether to afford the hydrochloride salt.

- Yield: Up to 95% for the hydrochloride salt.

Step 3: Characterization

- The final hydrochloride salt is a white hygroscopic solid.

- Analytical data (elemental analysis, NMR, IR) confirm the structure.

- For example, the hydrochloride salt of 2-(4-Dodecyl-3-oxo-1-thia-4,8-diazaspiro[4.5]dec-2-yl)acetic acid shows:

- $$^{1}H$$ NMR (200 MHz, CDCl$$_3$$): characteristic signals corresponding to the dodecyl chain and spirocyclic ring protons.

- IR (neat): carbonyl stretching around 1660 cm$$^{-1}$$.

- Elemental analysis closely matching calculated values.

Reaction Conditions Summary Table

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Laurylamine, cyclohexanone, mercaptoacetic acid, DCC | Dry THF | 0 °C to RT | 55 min total | ~79 | One-pot three-component reaction |

| 2 | N-Boc-protected spiro compound + 20% HCl/dioxane | Dioxane | Room temperature | 1 hour | ~95 | Deprotection and salt formation |

| 3 | Crystallization | Dry diethyl ether | Room temperature | - | - | Purification of hydrochloride salt |

Alternative Synthetic Routes and Optimization

- Oxidation and reduction steps can be employed to modify sulfur-containing spiro compounds, using reagents like Oxone or Raney nickel.

- Cyclization reactions under reflux in toluene for 10-12 hours have been used for related spiro derivatives.

- Protective group strategies (e.g., Boc protection) facilitate selective functional group transformations.

- Reaction parameters such as temperature, solvent choice, and reaction time are optimized for yield and scalability.

Research Findings and Analysis

- The described synthetic routes provide a robust framework for preparing 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride with high purity and yield.

- The use of commercially available starting materials like laurylamine and cyclohexanone makes the process cost-effective.

- The multi-step approach allows for structural modifications and functionalization, enabling the synthesis of analogs for biological evaluation.

- The hydrochloride salt form enhances the compound's stability and solubility, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-2-azaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the spirocyclic ketone to a secondary amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride.

Reduction: Secondary amines.

Substitution: Various substituted azaspiro compounds.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

2-Dodecyl-2-azaspiro(4.5)decane hydrochloride exhibits antimicrobial properties that can be attributed to its structural features, facilitating interaction with biological membranes and cellular targets. Its hydrophobic nature enhances its ability to disrupt microbial cell membranes, making it a candidate for the development of new antimicrobial agents.

2. Anticancer Potential

Research indicates that azaspiro compounds, including derivatives similar to 2-dodecyl-2-azaspiro(4.5)decane hydrochloride, may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds like N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane have shown activity in inhibiting tumor cell migration and invasion through modulation of critical signaling pathways such as JAK/STAT . The unique structural characteristics of 2-dodecyl-2-azaspiro(4.5)decane hydrochloride may enhance these effects, warranting further investigation into its anticancer properties.

3. Interaction with Biological Targets

Studies on the binding affinity of 2-dodecyl-2-azaspiro(4.5)decane hydrochloride with various biological targets are crucial for elucidating its mechanism of action. Understanding these interactions can lead to the optimization of its applications in drug development.

Industrial Applications

1. Material Science

Due to its hydrophobic properties, 2-dodecyl-2-azaspiro(4.5)decane hydrochloride can be utilized in the formulation of surfactants and emulsifiers, which are essential in various industrial applications such as cosmetics and pharmaceuticals. Its ability to interact with lipid membranes makes it a potential candidate for developing new materials with enhanced properties.

2. Chemical Reactions

The compound can undergo reactions typical of amines and spiro compounds, making it useful in synthesizing derivatives or modifying the compound for specific applications in organic chemistry. This versatility is beneficial for researchers looking to explore new chemical pathways or develop novel compounds.

Mechanism of Action

The mechanism of action of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.

Comparison with Similar Compounds

Structural Comparison

Spirocyclic azaspiro compounds vary by substituents, heteroatom placement, and ring size. Key structural analogs include:

- 1-Azaspiro[4.5]decane hydrochloride (1d·HCl) : Lacks alkyl chains, with a simple spirocyclic amine structure .

- 8-Oxa-1-azaspiro[4.5]decane hydrochloride (1e·HCl) : Incorporates an oxygen atom in the spirocyclic system, increasing polarity .

- 4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride : Fluorine atoms enhance metabolic stability and bioavailability .

The dodecyl chain in the target compound distinguishes it by conferring extreme hydrophobicity, which may enhance lipid bilayer penetration but reduce aqueous solubility.

Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Yield (%) | Molecular Formula | Key Features |

|---|---|---|---|---|

| 1-Azaspiro[4.5]decane HCl (1d·HCl) | 113–115 | 95 | C₉H₁₆ClN | Simple spirocyclic amine |

| 8-Oxa-1-azaspiro[4.5]decane HCl (1e·HCl) | 181–184 | 93 | C₈H₁₄ClNO | High polarity due to oxa |

| 8,8-Difluoro-1-azaspiro[4.5]decane HCl | 134–136 | 96 | C₉H₁₄ClF₂N | Fluorine-enhanced stability |

| 2-Azaspiro[4.5]decane HCl | Not reported | – | C₉H₁₈ClN | Basic spirocyclic scaffold |

| 2-Dodecyl-2-azaspiro[4.5]decane HCl | Hypothetical | – | C₂₁H₄₂ClN | High lipophilicity |

Biological Activity

2-Dodecyl-2-azaspiro(4.5)decane hydrochloride is a compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic structure that includes a nitrogen atom. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

- Molecular Formula : C₁₅H₃₁N·ClH

- Molecular Weight : Approximately 275.89 g/mol

The presence of the dodecyl group enhances its hydrophobic properties, facilitating interactions with biological membranes.

Antimicrobial Properties

2-Dodecyl-2-azaspiro(4.5)decane hydrochloride exhibits significant antimicrobial activity. Research indicates that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial membrane integrity, which is influenced by its hydrophobic characteristics.

Interaction with Biological Targets

The biological activity of 2-dodecyl-2-azaspiro(4.5)decane hydrochloride can be attributed to its structural features that enable interaction with cellular targets. Studies have shown that it binds to specific receptors, which may lead to alterations in cellular signaling pathways.

Comparative Biological Activity

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Azaspiro[4.5]decane | Spirocyclic Amine | Antimicrobial |

| 2-Dodecylpyridine | Quaternary Amine | Antibacterial |

| N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane | Spirocyclic Amine | Anticancer |

The unique dodecyl substitution in 2-dodecyl-2-azaspiro(4.5)decane hydrochloride enhances its solubility and interaction with lipid membranes compared to other azaspiro compounds.

Synthesis and Characterization

The synthesis of 2-dodecyl-2-azaspiro(4.5)decane hydrochloride typically involves multi-step organic synthesis techniques, which can vary based on the desired purity and yield. The methods include reactions typical of amines and spiro compounds, allowing for the modification of the compound for specific applications.

Research indicates that the compound exerts its biological effects through several mechanisms:

- Membrane Disruption : By integrating into lipid bilayers, it alters membrane fluidity and permeability.

- Receptor Binding : It interacts with various cellular receptors, modulating their activity and influencing downstream signaling pathways.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, 2-dodecyl-2-azaspiro(4.5)decane hydrochloride was tested against several strains of bacteria, including both Gram-positive and Gram-negative species. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an effective antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for preparing 2-Dodecyl-2-azaspiro[4.5]decane hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes, such as dialkylation of a spirocyclic core (e.g., using tetrahydrofuran as a solvent and bases like triethylamine to facilitate ring closure). Key steps include:

- Cyclization : Formation of the spirocyclic backbone via intramolecular alkylation.

- Functionalization : Introduction of the dodecyl chain through nucleophilic substitution or coupling reactions.

- Hydrochloride salt formation : Acidic workup with HCl to stabilize the compound.

Yield optimization requires precise control of temperature (often 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Impurities from incomplete cyclization or side reactions (e.g., over-alkylation) are common challenges .

Q. How can researchers confirm the structural integrity of 2-Dodecyl-2-azaspiro[4.5]decane hydrochloride post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify spirocyclic geometry and dodecyl chain integration (e.g., characteristic shifts for quaternary carbons at ~40–50 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns matching .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the spirocyclic core and hydrochloride counterion.

Cross-validation with HPLC purity assays (>95%) is recommended to detect residual solvents or byproducts .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s pharmacological potential?

- Methodological Answer : Begin with in vitro assays :

- Enzyme inhibition : Test against targets like acetylcholinesterase or carbonic anhydrase using fluorometric or colorimetric substrates (e.g., Ellman’s reagent for cholinesterase activity).

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and non-cancerous cells to assess selectivity.

- Membrane permeability : Use Caco-2 cell monolayers to predict oral bioavailability.

Positive controls (e.g., donepezil for acetylcholinesterase) and dose-response curves (1–100 µM) are critical for validating results .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition mechanisms be resolved for spirocyclic compounds like 2-Dodecyl-2-azaspiro[4.5]decane hydrochloride?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or target isoform specificity . To address this:

- Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm interactions with active sites.

- Compare results across isoforms (e.g., carbonic anhydrase II vs. IX) to identify structural determinants of activity.

For example, notes that substitution patterns (e.g., methoxy vs. hydroxyl groups) drastically alter selectivity .

Q. What experimental strategies mitigate stability issues during long-term storage of this hydrochloride salt?

- Methodological Answer : Stability challenges include hydrolysis of the spirocyclic core and deliquescence due to hygroscopicity. Solutions involve:

- Storage conditions : Keep in airtight containers under inert atmosphere (argon) at -20°C to slow degradation.

- Lyophilization : Convert to a stable lyophilized powder for reconstitution.

- Excipient screening : Add stabilizers like trehalose or mannitol to prevent aggregation.

Regular accelerated stability testing (40°C/75% RH for 1–3 months) can predict shelf-life under ambient conditions .

Q. How does the dodecyl chain influence the compound’s interaction with lipid bilayers compared to shorter-chain analogs?

- Methodological Answer : The C12 chain enhances membrane partitioning due to increased hydrophobicity. Methodological approaches to study this include:

- Surface plasmon resonance (SPR) : Measure binding kinetics to lipid monolayers.

- Fluorescence anisotropy : Use labeled liposomes to assess disruption of membrane fluidity.

- Molecular dynamics simulations : Model insertion depth and orientation in bilayers (e.g., POPC membranes).

Shorter chains (e.g., C8) show reduced cellular uptake in comparative studies, as noted in for structurally similar spirocycles .

Q. What computational tools are effective in predicting structure-activity relationships (SAR) for spirocyclic derivatives?

- Methodological Answer : Combine docking simulations (AutoDock Vina) with QSAR modeling to prioritize synthetic targets. Key steps:

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues).

- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., dodecyl vs. benzyl groups) on binding affinity.

Validate predictions with focused libraries (e.g., varying alkyl chain lengths) and bioassays . highlights the utility of similarity scoring (Tanimoto coefficients) to guide analog selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.